molecular formula C23H22N4O2 B4999063 N,N'-bis(4-methylphenyl)-2-(phenylhydrazono)malonamide

N,N'-bis(4-methylphenyl)-2-(phenylhydrazono)malonamide

Cat. No. B4999063
M. Wt: 386.4 g/mol
InChI Key: YPOFUIPXABOKQB-UHFFFAOYSA-N
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Description

N,N'-bis(4-methylphenyl)-2-(phenylhydrazono)malonamide, commonly referred to as BMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BMM is a hydrazone derivative of malonamide that has shown promising results in biological and chemical studies.

Mechanism of Action

The mechanism of action of BMM is not fully understood. However, it is believed that BMM exhibits its anti-cancer properties by inducing apoptosis in cancer cells. BMM has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair. BMM also inhibits the activity of proteasome, which is responsible for the degradation of proteins in cells.
Biochemical and Physiological Effects
BMM has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that BMM inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BMM has also been shown to inhibit the activity of proteasome, leading to the accumulation of misfolded proteins in cells. In addition, BMM has been shown to exhibit excellent chelating properties, making it an effective agent for the removal of heavy metals from contaminated water.

Advantages and Limitations for Lab Experiments

BMM has several advantages for lab experiments. It is relatively easy to synthesize, and the reaction conditions can be easily optimized to improve the yield. BMM is also stable under normal laboratory conditions, making it suitable for long-term storage. However, BMM has some limitations for lab experiments. It is toxic and requires careful handling. Moreover, BMM is not very soluble in water, which can limit its use in aqueous solutions.

Future Directions

The potential applications of BMM in scientific research are vast. Future studies should focus on exploring the anti-cancer properties of BMM in vivo. Additionally, BMM can be further modified to improve its solubility and reduce its toxicity. The use of BMM as a fluorescent probe for the detection of metal ions should also be explored further. Finally, BMM can be used as a chelating agent for the removal of heavy metals from contaminated soil, which can have significant environmental benefits.
Conclusion
In conclusion, BMM is a promising chemical compound that has shown potential applications in various scientific research areas. The synthesis of BMM is relatively simple, and it exhibits excellent anti-cancer properties, making it a potential candidate for cancer therapy. BMM can also be used as a chelating agent for the removal of heavy metals from contaminated water and soil. Future studies should focus on exploring the full potential of BMM in scientific research.

Synthesis Methods

The synthesis of BMM involves the reaction of 4-methylbenzaldehyde, phenylhydrazine, and malonamide in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of BMM. The yield of BMM can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

BMM has been extensively studied for its potential applications in various scientific research areas. It has been shown to exhibit excellent anti-cancer properties by inhibiting the growth of cancer cells. BMM has also been used as a chelating agent for the removal of heavy metals from contaminated water. Additionally, BMM has been explored for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N,N'-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-16-8-12-18(13-9-16)24-22(28)21(27-26-20-6-4-3-5-7-20)23(29)25-19-14-10-17(2)11-15-19/h3-15,26H,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOFUIPXABOKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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